molecular formula C12H11ClN2O B3198778 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1016527-33-5

5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B3198778
CAS No.: 1016527-33-5
M. Wt: 234.68 g/mol
InChI Key: TZTIROGMPOMLMV-UHFFFAOYSA-N
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Description

5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS: 1016527-33-5) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₀H₁₄NOCl . Its structure comprises a dihydropyridin-2-one core substituted at the 1-position by a 2-chlorophenylmethyl group and at the 5-position by an amino group.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-4-2-1-3-9(11)7-15-8-10(14)5-6-12(15)16/h1-6,8H,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTIROGMPOMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the reaction of 2-chlorobenzylamine with a suitable precursor to form the desired dihydropyridinone ring. One common method involves the use of a cyclization reaction, where the amino group reacts with a carbonyl compound under acidic or basic conditions to form the dihydropyridinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituent (1-position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
5-Amino-1-[(2-chlorophenyl)methyl]-... (1016527-33-5) 2-Chlorophenylmethyl C₁₀H₁₄NOCl 211.69 Lipophilic; potential bioactivity due to aromatic chloro-substituent
5-Amino-1-(3-pyridinylmethyl)-... dihydrochloride (1461704-92-6) 3-Pyridinylmethyl C₁₁H₁₃N₃O·2HCl 283.16 Basic pyridine moiety enhances solubility in acidic conditions
5-Amino-1-(methoxymethyl)-... (1691799-30-0) Methoxymethyl C₇H₁₀N₂O₂ 154.17 Polar methoxy group improves aqueous solubility
5-Amino-1-(propan-2-yl)-... (1181235-19-7) Isopropyl C₈H₁₂N₂O 152.20 Aliphatic substituent increases metabolic stability
5-Amino-1-[(3,4-dichlorophenyl)methyl]-... (339009-11-9) 3,4-Dichlorophenylmethyl C₁₂H₁₁Cl₂N₂O 278.13 Higher lipophilicity; potential enhanced membrane permeability
5-Amino-1-(2-hydroxyethyl)-... (CID 28492266) 2-Hydroxyethyl C₇H₁₀N₂O₂ 154.17 Hydrophilic; suitable for formulations requiring solubility

Key Findings from Structural Comparisons

Lipophilicity and Bioactivity: The 2-chlorophenylmethyl group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 3,4-dichlorophenylmethyl analogue (CAS: 339009-11-9) exhibits higher lipophilicity, which may enhance tissue penetration but reduce aqueous solubility . Clopidogrel (a structurally distinct thienopyridine derivative with a 2-chlorophenyl group) demonstrates antiplatelet activity, suggesting that the 2-chlorophenyl moiety in the target compound could similarly influence biological interactions .

Solubility and Stability: Polar substituents (e.g., methoxymethyl, hydroxyethyl) improve solubility but may reduce metabolic stability due to increased susceptibility to oxidation . Aliphatic substituents (e.g., isopropyl, cyclopentylmethyl) enhance stability against enzymatic degradation, as seen in analogues like 5-Amino-1-(propan-2-yl)-... (CAS: 1181235-19-7) .

Synthetic and Analytical Relevance: Crystallographic studies using SHELX programs (e.g., SHELXL) have been critical in resolving the structures of similar dihydropyridinone derivatives, enabling precise determination of substituent orientations .

Biological Activity

5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one (CAS Number: 1016527-33-5) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C12H11ClN2O, and it has garnered attention for its potential therapeutic applications, including antiviral and antibacterial properties.

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • IUPAC Name : 5-amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one
  • Appearance : Powder
  • Melting Point : Approximately 184-186 °C

Research indicates that compounds similar to 5-amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one may exert their biological effects through various mechanisms:

  • Inhibition of Viral Replication : Some studies suggest that this compound can inhibit the replication of certain viruses by targeting specific stages in their life cycles. For instance, derivatives have shown significant antiviral activity against human adenoviruses (HAdV) with selectivity indexes greater than 100, indicating a high potency relative to toxicity .
  • Antibacterial Activity : The compound may also possess antibacterial properties, potentially inhibiting bacterial growth by interfering with protein synthesis or cell wall formation, similar to other known antibiotics .

Biological Activity Data

Activity TypeTarget/MechanismReference
AntiviralInhibition of HAdV replication
AntibacterialProtein synthesis inhibition
CytotoxicityLow cytotoxicity in vitro

Antiviral Studies

A study focused on the development of substituted N-(4-amino-2-chlorophenyl)-5-chloro derivatives found that certain analogues exhibited promising anti-HAdV activity. Compound variants demonstrated IC50 values as low as 0.27 μM with significantly reduced cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index .

Antibacterial Research

In another investigation into the antibacterial properties of similar compounds, it was noted that many pyridine derivatives showed effective inhibition against a range of bacterial strains. The mechanism often involved disruption of bacterial protein synthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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